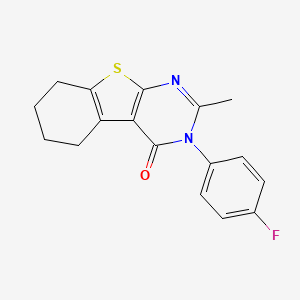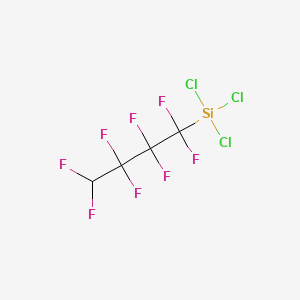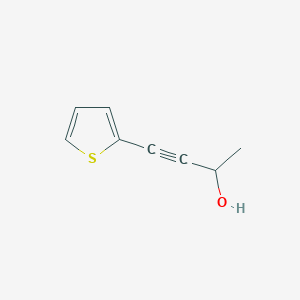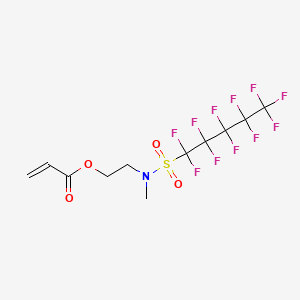
2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate is a fluorinated acrylate compound with the molecular formula C11H10F11NO4S and a molecular weight of 461.25 g/mol . This compound is known for its unique chemical structure, which includes a sulphonyl group and a fluorinated pentyl chain, making it highly valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate typically involves the reaction of 2-(methylamino)ethyl acrylate with undecafluoropentyl sulphonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions to form polymers.
Substitution Reactions: The sulphonyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the acrylate group.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are used for substitution reactions involving the sulphonyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Polymers: The polymerization of the acrylate group results in the formation of various polymers with unique properties.
Substituted Compounds: Nucleophilic substitution reactions yield substituted derivatives of the original compound.
Scientific Research Applications
2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Employed in the development of biomaterials and coatings for medical devices due to its biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Mechanism of Action
The mechanism of action of 2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate is primarily based on its ability to undergo polymerization and form stable polymers. The fluorinated pentyl chain imparts unique properties such as hydrophobicity and chemical resistance to the resulting polymers. The sulphonyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methyl((tridecafluorohexyl)sulphonyl)amino)ethyl acrylate
- 2-(Methyl((pentadecafluoroheptyl)sulphonyl)amino)ethyl acrylate
- 2-(Methyl((heptadecafluorooctyl)sulphonyl)amino)ethyl acrylate
Uniqueness
2-(Methyl((undecafluoropentyl)sulphonyl)amino)ethyl acrylate is unique due to its specific fluorinated pentyl chain, which provides a balance between hydrophobicity and chemical reactivity. This balance makes it particularly suitable for applications requiring both chemical resistance and reactivity, such as in the development of specialty coatings and adhesives .
Properties
CAS No. |
67584-56-9 |
|---|---|
Molecular Formula |
C5F11SO2N(CH3)CH2CH2OC(O)CH=CH2 C11H10F11NO4S |
Molecular Weight |
461.25 g/mol |
IUPAC Name |
2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C11H10F11NO4S/c1-3-6(24)27-5-4-23(2)28(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20/h3H,1,4-5H2,2H3 |
InChI Key |
FZWFDJBZTLTRGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)


![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
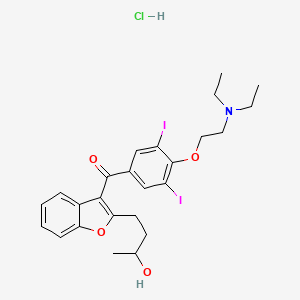
![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)

